molecular formula C15H17NO B11077441 6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B11077441
M. Wt: 227.30 g/mol
InChI Key: AYFYVCQIEKQVGV-UHFFFAOYSA-N
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Description

6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes three methyl groups and a tetrahydrocarbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters and scalability. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated carbazole derivatives.

Scientific Research Applications

6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,9-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and tetrahydrocarbazole core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

6,8,9-trimethyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C15H17NO/c1-9-7-10(2)14-12(8-9)11-5-4-6-13(17)15(11)16(14)3/h7-8H,4-6H2,1-3H3

InChI Key

AYFYVCQIEKQVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(N2C)C(=O)CCC3)C

Origin of Product

United States

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